molecular formula C7H16ClNO B13500808 (1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride

(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride

Cat. No.: B13500808
M. Wt: 165.66 g/mol
InChI Key: HKWIETGWMFZMPJ-MKXDVQRUSA-N
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Description

(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride is a chiral compound with significant applications in various scientific fields. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial purposes.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(1S,2S,5S)-5-amino-2-methylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-5-2-3-6(8)4-7(5)9;/h5-7,9H,2-4,8H2,1H3;1H/t5-,6-,7-;/m0./s1

InChI Key

HKWIETGWMFZMPJ-MKXDVQRUSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C[C@@H]1O)N.Cl

Canonical SMILES

CC1CCC(CC1O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination.

Industrial Production Methods

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure hydrogenation and catalytic processes to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride stands out due to its specific stereochemistry and functional groups, which provide unique reactivity and interaction profiles compared to other similar compounds .

Biological Activity

(1S,2S,5S)-5-Amino-2-methylcyclohexan-1-OL hydrochloride, with the CAS number 2648862-43-3, is a chiral amine compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C7H16ClNO
  • Molecular Weight : 165.66 g/mol
  • Structure : The compound features a cyclohexanol backbone with an amino group at the 5-position and a methyl group at the 2-position.
PropertyValue
CAS Number2648862-43-3
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
LogP0.079
HBA (Hydrogen Bond Acceptors)2

Biological Mechanisms

The biological activity of (1S,2S,5S)-5-amino-2-methylcyclohexan-1-OL hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that it may influence neurotransmitter systems and exhibit antimicrobial properties.

Neurotransmitter Modulation

Studies suggest that this compound may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions. Its structural similarity to other known neurotransmitter modulators positions it as a candidate for further investigation in neuropharmacology.

Antimicrobial Activity

Preliminary studies have indicated that (1S,2S,5S)-5-amino-2-methylcyclohexan-1-OL hydrochloride exhibits antimicrobial properties against specific bacterial strains. The mechanisms of action could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent pharmaceutical institution evaluated the antimicrobial efficacy of (1S,2S,5S)-5-amino-2-methylcyclohexan-1-OL hydrochloride against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant inhibition of bacterial growth at varying concentrations.

Table: Antimicrobial Activity Against MRSA

Concentration (mg/mL)Zone of Inhibition (mm)
0.515
1.022
2.030

This study highlights the potential of this compound as an alternative treatment for resistant bacterial infections.

Neuropharmacological Assessment

In another investigation focusing on the neuropharmacological effects, (1S,2S,5S)-5-amino-2-methylcyclohexan-1-OL hydrochloride was administered to animal models to assess its impact on anxiety-like behaviors. Behavioral tests indicated reduced anxiety levels compared to control groups, suggesting a promising avenue for treating anxiety disorders.

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